CDTA disodium salt (CAS 57137-35-6) is a premium hexadentate aminopolycarboxylate chelating agent characterized by its rigid trans-1,2-cyclohexane backbone. In industrial and laboratory procurement, it serves as a high-performance upgrade over standard EDTA, offering superior thermodynamic stability and kinetic inertness for metal complexation [1]. The disodium salt form is specifically procured for its excellent aqueous solubility, which bypasses the severe handling bottlenecks associated with CDTA free acid [2]. It is widely specified in complexometric titrations, the synthesis of kinetically stable metal precursors for imaging, and specialized biomaterial workflows such as non-degradative pectin extraction [3].
Substituting CDTA disodium salt with generic EDTA disodium compromises performance in applications requiring strict kinetic inertness; the flexible backbone of EDTA allows for rapid metal dissociation, which is unacceptable in stable precursor synthesis or sensitive analytical masking [1]. Conversely, attempting to substitute with CDTA free acid introduces severe processability issues. The free acid is virtually insoluble in water (failing to dissolve even at 2 g/L without intervention) and requires tedious, manual neutralization with strong bases like NaOH to achieve working concentrations [2]. This manual adjustment introduces batch-to-batch pH variability and slows down high-throughput buffer preparation, making the pre-neutralized disodium salt the only viable choice for reproducible, scalable workflows.
CDTA disodium salt provides immediate, high-concentration aqueous solubility, whereas the CDTA free acid is severely limited by its poor dissolution profile. At 25°C, the free acid is inadequately soluble in water (failing to dissolve even at concentrations of 2 g/L), requiring the addition of sodium hydroxide and continuous stirring to force dissolution [1]. In contrast, the disodium salt dissolves readily to form standard 0.1 M solutions (approx. 39 g/L) without manual pH adjustment. This fundamental difference in handling eliminates a major bottleneck in laboratory workflows and ensures consistent ionic strength and pH in formulated buffers.
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | Highly soluble (readily forms 0.1 M solutions at ~39 g/L) |
| Comparator Or Baseline | CDTA free acid (fails to dissolve at 2 g/L without NaOH) |
| Quantified Difference | Bypasses the need for external neutralization to achieve >39 g/L working concentrations |
| Conditions | Deionized water at 25°C |
Procuring the disodium salt eliminates a tedious, error-prone manual neutralization step, ensuring batch-to-batch reproducibility and saving critical time in buffer preparation.
The rigid trans-1,2-cyclohexane backbone of CDTA imparts exceptional kinetic inertness to its metal complexes compared to the flexible EDTA backbone. For example, when evaluating Mn(II) complexes for imaging precursor suitability, the [Mn(CDTA)]2- complex demonstrates a dissociation half-life (t1/2) of approximately 12 hours at physiological pH [1]. In direct contrast, [Mn(EDTA)]2- is kinetically labile, dissociating rapidly under identical conditions. This structural rigidity prevents premature transmetallation and metal release, making CDTA the mandatory chelator backbone when synthesizing stable paramagnetic or radiometal complexes.
| Evidence Dimension | Dissociation half-life (t1/2) of Mn(II) complexes |
| Target Compound Data | t1/2 = ~12 hours |
| Comparator Or Baseline | EDTA complex (kinetically labile, rapid dissociation) |
| Quantified Difference | Orders of magnitude slower dissociation rate for CDTA |
| Conditions | Aqueous solution, pH 7.4, 25°C |
This kinetic stability is critical for precursor selection in contrast agent development, where premature metal dissociation leads to toxicity and signal degradation.
In the extraction of chelator-soluble pectin (CSP) from plant cell walls, CDTA is significantly more effective than EDTA or hot acid methods at disrupting calcium 'egg-box' cross-links under mild conditions. Extractions performed with 0.05 M CDTA at pH 6.5 and 20°C can yield up to 45% of uronide material from apple cell walls and up to 80% from other tissues, while preserving the high-methoxy structure [1]. EDTA often requires higher temperatures or longer incubation times to approach similar yields, and standard acid extractions cause β-eliminative degradation of the pectin backbone. CDTA's superior calcium affinity at near-neutral pH drives this high-yield, low-damage extraction.
| Evidence Dimension | Chelator-mediated pectin extraction yield and integrity |
| Target Compound Data | Extracts 45-80% of uronide material intact |
| Comparator Or Baseline | Hot acid (degrades pectin) / EDTA (lower efficiency at 20°C) |
| Quantified Difference | Maximizes yield of non-degraded pectin at ambient temperature |
| Conditions | pH 6.5, 20°C, plant cell wall preparations |
For food science and biomaterial manufacturing, CDTA is the optimal procurement choice to extract structurally intact, high-molecular-weight pectin without thermal or acidic degradation.
Because of its superior aqueous solubility compared to the free acid, CDTA disodium salt is the preferred reagent for formulating standardized complexometric titrants and masking buffers. It allows analytical laboratories to bypass manual NaOH neutralization, ensuring consistent pH and ionic strength across batches [1].
Leveraging its exceptional kinetic inertness, CDTA disodium salt is utilized as a foundational chelator in the development of paramagnetic (e.g., Mn2+) and radiometal contrast agents. Its rigid backbone prevents premature in vivo metal release, a critical safety and performance metric that standard EDTA cannot meet [2].
In agricultural byproduct valorization and biomaterial research, CDTA disodium is deployed to extract high-methoxy pectin from plant tissues. By efficiently sequestering calcium at room temperature and near-neutral pH, it preserves the polymer's structural integrity, outperforming both EDTA and traditional hot-acid extraction methods [3].